molecular formula C18H21F3N2O4 B213557 [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl](3,4,5-triethoxyphenyl)methanone

[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl](3,4,5-triethoxyphenyl)methanone

Cat. No.: B213557
M. Wt: 386.4 g/mol
InChI Key: QRKOCLKOTKCXJR-UHFFFAOYSA-N
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Description

[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl](3,4,5-triethoxyphenyl)methanone is a complex organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a triethoxybenzoyl group, and a methyl group attached to the pyrazole ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl](3,4,5-triethoxyphenyl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Attachment of the Triethoxybenzoyl Group: The triethoxybenzoyl group can be attached through an esterification reaction involving 3,4,5-triethoxybenzoic acid and the pyrazole derivative.

    Methylation: The final step involves the methylation of the pyrazole ring using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl](3,4,5-triethoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl](3,4,5-triethoxyphenyl)methanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl](3,4,5-triethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-1-(3,4,5-trimethoxybenzoyl)-3-(trifluoromethyl)-1H-pyrazole
  • 5-methyl-1-(3,4,5-triethoxybenzoyl)-3-(difluoromethyl)-1H-pyrazole

Uniqueness

The unique combination of the trifluoromethyl group and the triethoxybenzoyl group in [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl](3,4,5-triethoxyphenyl)methanone imparts distinct chemical and biological properties that differentiate it from similar compounds. These properties include enhanced stability, increased lipophilicity, and potential for diverse biological activities.

Properties

Molecular Formula

C18H21F3N2O4

Molecular Weight

386.4 g/mol

IUPAC Name

[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-(3,4,5-triethoxyphenyl)methanone

InChI

InChI=1S/C18H21F3N2O4/c1-5-25-13-9-12(10-14(26-6-2)16(13)27-7-3)17(24)23-11(4)8-15(22-23)18(19,20)21/h8-10H,5-7H2,1-4H3

InChI Key

QRKOCLKOTKCXJR-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2C(=CC(=N2)C(F)(F)F)C

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2C(=CC(=N2)C(F)(F)F)C

Origin of Product

United States

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